molecular formula C9H7BrF3N3O2 B13130575 6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid

6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid

Cat. No.: B13130575
M. Wt: 326.07 g/mol
InChI Key: BEMXUXMULOIMBG-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridin-2-amine2,2,2-trifluoroacetate(1:1) is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromoimidazo[1,2-a]pyridin-2-amine typically involves the reaction of 2-aminopyridine with a bromo-substituted ketone under controlled conditions. One common method involves the use of a chemodivergent reaction where the halogen atom is displaced by the nitrogen of the pyridine ring, leading to the formation of a pyridinium salt, which then undergoes cyclization to form the desired imidazo[1,2-a]pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-a]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyridin-2-amine2,2,2-trifluoroacetate(1:1) has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromoimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter systems in the brain. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

6-Bromoimidazo[1,2-a]pyridin-2-amine is unique compared to other similar compounds due to its specific substitution pattern and the presence of the trifluoroacetate group. Similar compounds include other imidazo[1,2-a]pyridines with different substituents, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C9H7BrF3N3O2

Molecular Weight

326.07 g/mol

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-2-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H6BrN3.C2HF3O2/c8-5-1-2-7-10-6(9)4-11(7)3-5;3-2(4,5)1(6)7/h1-4H,9H2;(H,6,7)

InChI Key

BEMXUXMULOIMBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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